molecular formula C10H7NaO2 B13076849 sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate

sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate

Cat. No.: B13076849
M. Wt: 182.15 g/mol
InChI Key: WIBQGNOSLLZCQA-PHZXCRFESA-M
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Description

Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate (CAS 1344812-11-8) is a sodium enolate derivative of 1-indanone, featuring a conjugated enolate system stabilized by resonance with the ketone group in the indenone core. This compound is structurally characterized by a planar indenone ring system and a sodium counterion, which enhances its solubility in polar solvents. The enolate group (-O⁻Na⁺) imparts strong basicity and nucleophilicity, making it a valuable intermediate in organic synthesis, particularly in reactions such as aldol condensations and Michael additions .

Properties

Molecular Formula

C10H7NaO2

Molecular Weight

182.15 g/mol

IUPAC Name

sodium;(Z)-(3-oxo-1H-inden-2-ylidene)methanolate

InChI

InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6-;

InChI Key

WIBQGNOSLLZCQA-PHZXCRFESA-M

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C\[O-].[Na+]

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+]

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 22955-77-7)
  • Structure: Contains an ester (-COOCH₃) group at the 2-position instead of the sodium enolate.
  • Reactivity: The ester group is less basic and more electrophilic, favoring hydrolysis or nucleophilic acyl substitution over enolate-mediated reactions.
  • Applications : Used as a precursor for pharmaceuticals and agrochemicals due to its stability and ease of functionalization .
b) 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid
  • Structure : Features a carboxylic acid (-COOH) substituent at the 1-position.
  • Reactivity: The carboxylic acid is acidic (pKa ~4-5), contrasting with the basic enolate (pKa ~12-14). This compound participates in acid-catalyzed reactions, such as esterification.
  • Applications: Potential use in anti-inflammatory agents due to structural similarity to indomethacin derivatives .
c) 3-Oxo-2,3-dihydro-1H-inden-4-yl Acetate
  • Structure : An acetate ester (-OAc) at the 4-position.
  • Reactivity : The electron-withdrawing ketone and ester groups reduce ring electron density, directing electrophilic substitution to the 5-position.
  • Crystallography: Forms planar indenone units stabilized by C–H⋯O hydrogen bonds, influencing solid-state packing .

Counterion and Solubility Comparisons

a) Sodium Methanolate (Sodium Methoxide, CH₃ONa)
  • Reactivity: Extremely strong base (pKa ~15.5) but lacks conjugation, making it less stabilized than the indenone enolate.
  • Applications: Widely used as a base in biodiesel production and ester hydrolysis, but less suited for regioselective enolate chemistry .
b) Sodium 2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate
  • Structure: Combines an indenone-dione system with a sulfonate group and quinoline moiety.
  • Reactivity: The sulfonate group enhances water solubility, while the quinoline provides π-stacking capabilities.
  • Applications: Potential use in dye chemistry or as a fluorescent probe .

Tabular Comparison of Key Properties

Compound Functional Group Basicity (pKa) Solubility Key Applications Reference
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate Enolate (-O⁻Na⁺) ~12-14 Polar solvents Organic synthesis
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Ester (-COOCH₃) ~25 Organic solvents Pharmaceutical precursors
2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid Carboxylic acid (-COOH) ~4-5 Aqueous/organic Anti-inflammatory agents
Sodium Methanolate Methoxide (-O⁻Na⁺) ~15.5 Methanol Biodiesel, hydrolysis

Biological Activity

Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is a sodium alkoxide with a unique indene-derived ylidene structure. Its molecular formula is C10H7NaO2C_{10}H_7NaO_2 and it has a molecular weight of approximately 182.15 g/mol. This compound exhibits notable biological activity due to its strong basicity and nucleophilic properties, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.

The compound is characterized by the following properties:

  • Molecular Formula : C10H7NaO2C_{10}H_7NaO_2
  • Molecular Weight : 182.15 g/mol
  • CAS Number : 1344812-11-8

This compound's biological activity is primarily attributed to its reactivity with various biological targets. The ylidene structure allows it to participate in nucleophilic substitution reactions, which can influence enzyme activity and cellular signaling pathways.

1. Antimicrobial Activity

Preliminary studies have indicated that this compound may exhibit antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit key metabolic pathways could be explored further for potential therapeutic applications.

2. Anticancer Potential

Research into the anticancer properties of compounds with similar structures suggests that this compound might influence cancer cell proliferation and apoptosis. Investigations into its effects on specific cancer cell lines are warranted.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructureUnique Features
Sodium MethoxideCH₃ONaWidely used in organic synthesis; basicity
1-OxoindoleC₈H₇NOKnown for diverse biological activities
Sodium EthoxideC₂H₅ONaSimilar reactivity; ethyl group

The indene-derived structure of this compound may impart distinct reactivity and biological properties compared to these similar compounds.

Study on Antimicrobial Properties

A study examining the antimicrobial efficacy of alkoxide compounds found that those with more complex structures exhibited enhanced activity against Gram-positive bacteria. This suggests that this compound may also show similar or improved antimicrobial effects.

Investigation into Anticancer Activity

Research on indole derivatives has shown that modifications to their structure can lead to significant changes in their anticancer activity. Given the structural similarities, further investigation into how this compound interacts with cancer cells could yield promising results.

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